molecular formula C10H11NO4 B079292 N-Acetylarterenone CAS No. 14522-07-7

N-Acetylarterenone

Cat. No. B079292
CAS RN: 14522-07-7
M. Wt: 209.2 g/mol
InChI Key: QOJMCWVKYXUEBC-UHFFFAOYSA-N
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Description

N-Acetylarterenone (NAA) is a natural compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAA is derived from the plant Artemisia annua, which is commonly used in traditional Chinese medicine. NAA has been found to possess numerous biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties.

Scientific Research Applications

  • "Identification of 3,4-dihydroxyphenylalanine, 5,6-dihydroxyindole, and N-acetylarterenone during eumelanin formation in immune reactive larvae of Drosophila melanogaster" by Nappi et al. (1992). This study detected N-acetylarterenone in the hemolymph of immune reactive larvae of Drosophila melanogaster following parasitization by the wasp Leptopilina boulardi. The presence of N-acetylarterenone, a derivative of the principal sclerotizing agent N-acetyldopamine, suggests its involvement in the regulation of catecholamine metabolism and indicates that the cellular capsule formed by Drosophila in immune reactions against parasites is likely a composite of both eumelanin and sclerotin. The absence of 3,4-dihydroxyphenylacetic acid in hemolymph samples from immune reactive hosts suggests that during parasitization, certain catecholamines and metabolic precursors may be re-employed in alternate pathways, some of which may be used in defense reactions (Nappi, Vass, Carton, & Frey, 1992).

properties

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-5-10(15)7-2-3-8(13)9(14)4-7/h2-4,13-14H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJMCWVKYXUEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162943
Record name N-Acetylarterenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylarterenone

CAS RN

14522-07-7
Record name N-Acetylarterenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014522077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylarterenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
AJ Nappi, E Vass, Y Carton… - Archives of insect …, 1992 - Wiley Online Library
… 3,4‐Dihydroxyphenylalanine, 5‐6‐dihydroxyindole, and N‐acetylarterenone were detected by … The occurrence of N‐acetylarterenone, a derivative of the principal sclerotizing agent N‐…
Number of citations: 35 onlinelibrary.wiley.com
SJ Saul, M Sugumaran - Journal of Biological Chemistry, 1990 - Elsevier
… the isomerase, resulting in the formation of N-acetylarterenone, N-beta-alanylarterenone and … the isomerase, resulting in the formation of N-acetylarterenone, N-/3- alanylarterenone and …
Number of citations: 62 www.sciencedirect.com
SO Andersen - Insect Biochemistry, 1971 - Elsevier
… in the same position as synthetic N-acetylarterenone (V) and it migrated on TLC like this compound. The isolated material can therefore be assumed to be N-acetylarterenone (V). …
Number of citations: 87 www.sciencedirect.com
SJ Saul, M Sugumaran - Archives of insect biochemistry and …, 1990 - Wiley Online Library
… glycol were converted to N-acetylarterenone and … For comparison, authentic N-acetylarterenone is also shown in the … ii), which was identified to be Nacetylarterenone (trace iii), based on …
Number of citations: 26 onlinelibrary.wiley.com
M Sugumaran, A Abebe, O Oboite, D Zheng - Insect biochemistry and …, 2013 - Elsevier
… Such a rearrangement results eventually in the production of N-acetylarterenone. It is … N-acetylarterenone as one of the hydrolytic products. Further hydrolysis of N-acetylarterenone will …
Number of citations: 5 www.sciencedirect.com
SJ Saul, M Sugumaran - Archives of insect biochemistry and …, 1989 - Wiley Online Library
… NANE and N-acetylarterenone were prepared by acetylation of norepinephrine and arterenone respectively [28]. NP-alanyldopamine and NPalanylnorepinephrine were synthesized by …
Number of citations: 13 onlinelibrary.wiley.com
E Vass, AJ Nappi, Y Carton - The Journal of parasitology, 1993 - JSTOR
… High pressure liquid chrom tography with electrochemical detection identified 5,6-dihydroxyindole (DHI) and N-acetylarterenone (NAA in the hemolymph during parasite encapsulation, …
Number of citations: 42 www.jstor.org
M Sugumaran, B Hennigan, V Semensi… - Archives of insect …, 1988 - Wiley Online Library
… If indeed NANE quinone methide is formed in the reaction mixture, it will readily isomerize to more stable Nacetylarterenone. However, HPLC analysis of reaction mixtures containing …
Number of citations: 20 onlinelibrary.wiley.com
SJ Saul, M Sugumaran - FEBS letters, 1989 - Wiley Online Library
… pinephrine and 3,4-dihydroxyphenyl-glycol, respectively - those derived from the side-chainhydroxylated compounds undergo rapid tautomerization to yield N-acetylarterenone, NH…
Number of citations: 51 febs.onlinelibrary.wiley.com
SO Andersen - Journal of Insect Physiology, 1972 - Elsevier
… are arterenone (I), N-acetylarterenone (II), and 2-hydroxy-3’,4’-dihydroxyacetophenone … N-acetyldopamine labelled in the acetyl group gave rise to labelled N-acetylarterenone on …
Number of citations: 46 www.sciencedirect.com

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